![molecular formula C4H8N2OS B15350262 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane CAS No. 168076-72-0](/img/structure/B15350262.png)
8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane is a complex bicyclic compound containing oxygen, sulfur, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the use of tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction. This method employs reagents such as T-BF4- (tempo oxoammonium tetrafluoroborate) and ZnBr2 to promote the formation of the bicyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as T-BF4- and ZnBr2 are commonly used for oxidation reactions.
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents.
Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, 8-Oxa-4-thia-3,5-diazabicyclo[5.0.1]octane can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, leading to biological effects. The exact mechanism would vary based on the specific application and context.
Comparison with Similar Compounds
8-azabicyclo[3.2.1]octane: This compound is structurally similar but lacks the oxygen atom present in 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane.
8-oxabicyclo[3.2.1]octanes: These compounds are similar but have a different ring structure.
Uniqueness: 8-Oxa-4-thia-3,5-diazabicyclo[510]octane is unique due to its combination of oxygen, sulfur, and nitrogen atoms within its bicyclic structure
Properties
CAS No. |
168076-72-0 |
|---|---|
Molecular Formula |
C4H8N2OS |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
8-oxa-4-thia-3,5-diazabicyclo[5.1.0]octane |
InChI |
InChI=1S/C4H8N2OS/c1-3-4(7-3)2-6-8-5-1/h3-6H,1-2H2 |
InChI Key |
KSHOUEQRGLVSBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)CNSN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


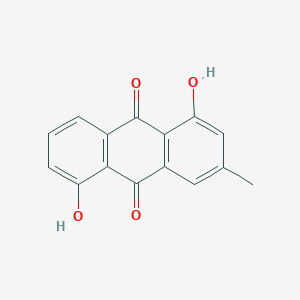
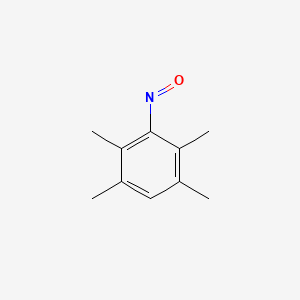

![[(3S,4R,5R,6S)-5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate](/img/structure/B15350209.png)
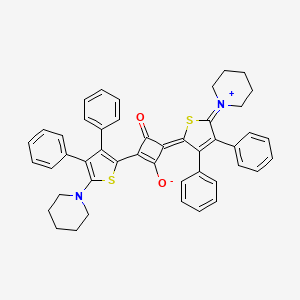
![2',6'-Dimethylspiro[isoquinoline-4,4'-oxane]-1,3-dione](/img/structure/B15350213.png)
![3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15350215.png)
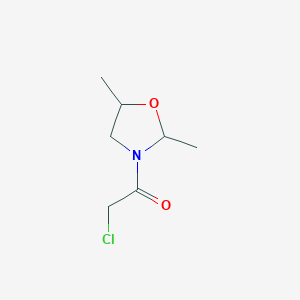
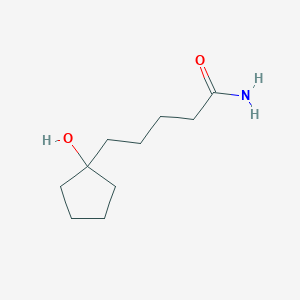
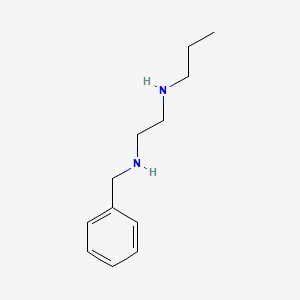
![tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid](/img/structure/B15350232.png)
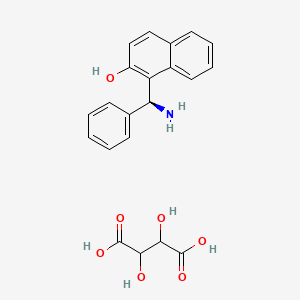
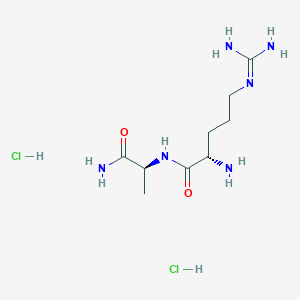
![Glycerol,[1,3-14c]](/img/structure/B15350263.png)
